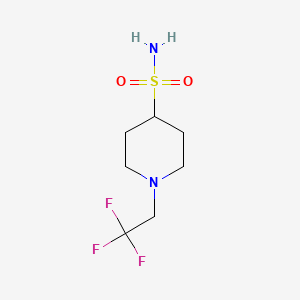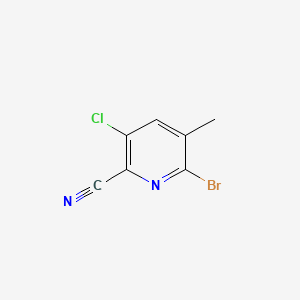![molecular formula C15H12FNO4 B15326198 2-{[(Benzyloxy)carbonyl]amino}-5-fluorobenzoic acid](/img/structure/B15326198.png)
2-{[(Benzyloxy)carbonyl]amino}-5-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Benzyloxy)carbonyl]amino}-5-fluorobenzoic acid is an organic compound with the molecular formula C15H12FNO4. It is a derivative of benzoic acid, featuring a benzyloxycarbonyl-protected amino group and a fluorine atom on the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-fluoro-2-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Protection: The amino group is then protected by reacting with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like sodium carbonate in an organic solvent such as dichloromethane.
Hydrolysis: The ester group is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques like crystallization or chromatography to ensure high purity and yield.
Types of Reactions:
Substitution Reactions: The fluorine atom on the aromatic ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amine.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions such as amide bond formation with amines using coupling reagents like EDCI or DCC.
Common Reagents and Conditions:
Reducing Agents: Iron powder, hydrochloric acid.
Protecting Agents: Benzyloxycarbonyl chloride, sodium carbonate.
Coupling Reagents: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N’-Dicyclohexylcarbodiimide).
Major Products:
Amides: Formed from coupling reactions with amines.
Substituted Aromatics: Formed from nucleophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-{[(Benzyloxy)carbonyl]amino}-5-fluorobenzoic acid is used in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: As a building block for the synthesis of potential drug candidates.
Bioconjugation: Used in the preparation of bioconjugates for studying biological processes.
Wirkmechanismus
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5-fluorobenzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate. In pharmaceutical research, its mechanism would depend on the target molecule it is incorporated into. Generally, the benzyloxycarbonyl group serves as a protecting group, which can be selectively removed to reveal the active amine functionality.
Vergleich Mit ähnlichen Verbindungen
2-{[(Benzyloxy)carbonyl]amino}benzoic acid: Lacks the fluorine atom, making it less reactive in nucleophilic aromatic substitution reactions.
5-Fluoro-2-nitrobenzoic acid: Contains a nitro group instead of an amino group, making it a precursor rather than a direct analogue.
2-Amino-5-fluorobenzoic acid: Lacks the benzyloxycarbonyl protecting group, making it more reactive but less stable.
Uniqueness: 2-{[(Benzyloxy)carbonyl]amino}-5-fluorobenzoic acid is unique due to the presence of both a fluorine atom and a benzyloxycarbonyl-protected amino group, which provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C15H12FNO4 |
|---|---|
Molekulargewicht |
289.26 g/mol |
IUPAC-Name |
5-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H12FNO4/c16-11-6-7-13(12(8-11)14(18)19)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19) |
InChI-Schlüssel |
KKGGHGBFZCKTGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


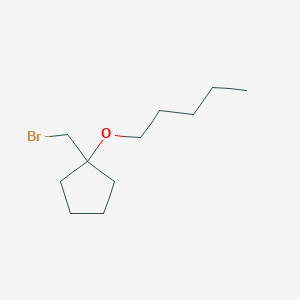
![N-Methyl-1-(spiro[3.3]heptan-2-YL)methanamine](/img/structure/B15326127.png)
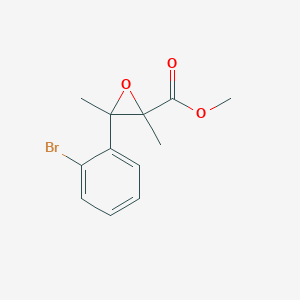

![2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15326147.png)
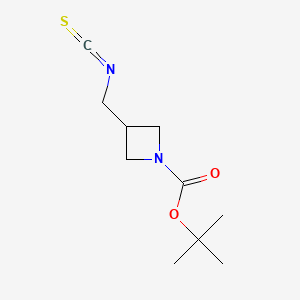

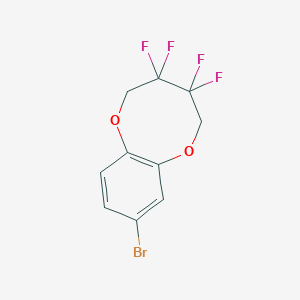


![2-(6-Methyl-4-oxo-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B15326189.png)
